molecular formula C20H24N4O7 B13579753 3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide

3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide

Cat. No.: B13579753
M. Wt: 432.4 g/mol
InChI Key: GYAWASYXQKOEMX-UHFFFAOYSA-N
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Description

3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide is a complex organic compound with significant potential in various scientific fields. This compound is known for its intricate structure, which includes multiple functional groups that contribute to its diverse reactivity and applications.

Chemical Reactions Analysis

3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide can be compared with similar compounds such as:

Properties

Molecular Formula

C20H24N4O7

Molecular Weight

432.4 g/mol

IUPAC Name

3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide

InChI

InChI=1S/C20H24N4O7/c21-7-9-31-11-10-30-8-6-16(26)22-13-3-1-2-12-17(13)20(29)24(19(12)28)14-4-5-15(25)23-18(14)27/h1-3,14H,4-11,21H2,(H,22,26)(H,23,25,27)

InChI Key

GYAWASYXQKOEMX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCN

Origin of Product

United States

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